molecular formula C12H10O3S B1606113 Phenyl benzenesulfonate CAS No. 4358-63-8

Phenyl benzenesulfonate

Cat. No. B1606113
CAS RN: 4358-63-8
M. Wt: 234.27 g/mol
InChI Key: CGEXUOTXYSGBLV-UHFFFAOYSA-N
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Description

Phenyl benzenesulfonate is an organic compound with the molecular formula C12H10O3S . It is a derivative of benzenesulfonic acid, which is the simplest aromatic sulfonic acid .


Synthesis Analysis

Phenyl benzenesulfonate can be synthesized from phenols using N-fluorobenzenesufonimide (NFSI) and catalytic potassium fluoride . This method is characterized by mild reaction conditions, shorter reaction time, excellent yield, and easy-to-handle reagents .


Molecular Structure Analysis

The molecular structure of phenyl benzenesulfonate consists of a benzene ring attached to a sulfonate group . The average mass of the molecule is 234.271 Da .


Chemical Reactions Analysis

Phenyl benzenesulfonate can undergo various chemical reactions. For instance, it can be used in the synthesis of sulfonate esters from phenols . Additionally, it can participate in the esterification reaction with methanol .


Physical And Chemical Properties Analysis

Phenyl benzenesulfonate has a density of 1.3±0.1 g/cm³ . Its boiling point is 375.6±15.0 °C at 760 mmHg . The compound has a molar refractivity of 62.0±0.4 cm³ .

Scientific Research Applications

Mesomorphic Properties and Innovative Applications

Compounds with mesomorphic properties have applications beyond information display systems. Phenyl benzenesulfonate’s mesomorphic behavior finds relevance in:

Anti-Inflammatory Properties and Drug Development

Derivatives of phenyl benzenesulfonate have been explored for their anti-inflammatory properties. Considerations include:

Building Blocks in Coupling Chemistry

Aryl sulfonate esters, including phenyl benzenesulfonate, serve as essential building blocks in coupling reactions. Notable aspects:

Biological Profiles and Drug Development

Sulfonamides derived from phenyl benzenesulfonate exhibit high biological activity. Examples include:

Non-Oxygen Exchange Reactions

In acid hydrolysis, phenyl benzenesulfonate undergoes non-oxygen exchange reactions involving its sulfone group. This area of study contributes to our understanding of reaction mechanisms .

Mechanism of Action

Target of Action

Phenyl benzenesulfonate, a derivative of benzenesulfonic acid, primarily targets the Human Neutrophil Elastase (hNE) . hNE is a serine proteinase that plays a crucial role in the immune response, particularly in the degradation of proteins in the extracellular matrix .

Mode of Action

Phenyl benzenesulfonate acts as a competitive inhibitor of hNE . It binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity . The proteolysis of hNE occurs through the Ser195-Asp102-His57 catalytic triad . The proteolysis is triggered via His57, which activates the hydroxyl group of Ser195. This nucleophilic hydroxyl group subsequently attaches to the carbonyl functionality of the target peptide bond and forms a classical tetrahedral intermediate .

Biochemical Pathways

The biochemical pathway involved in the action of phenyl benzenesulfonate is the sulfonic acid + alcohol esterification reaction . This reaction involves the formation of a sulfonylium cation intermediate, which has a low activation barrier, and a moderate barrier for the SN2 path involving protonated methanol as an alkylating reagent .

Pharmacokinetics

It’s known that benzenesulfonic acid, the parent compound, is soluble in water and ethanol, slightly soluble in benzene, and insoluble in nonpolar solvents like diethyl ether . These properties may influence the absorption, distribution, metabolism, and excretion (ADME) of phenyl benzenesulfonate.

Result of Action

The result of phenyl benzenesulfonate’s action is the inhibition of hNE, which can lead to a decrease in the degradation of proteins in the extracellular matrix . This can potentially alleviate conditions such as Acute Respiratory Distress Syndrome (ARDS), where hNE plays a significant role .

Action Environment

The action of phenyl benzenesulfonate can be influenced by various environmental factors. For instance, the solubility of the compound in different solvents can affect its bioavailability and efficacy . Furthermore, the temperature can also influence the action of phenyl benzenesulfonate, as the sulfonation reaction is reversible and can be reversed by heating in water near 200°C .

properties

IUPAC Name

phenyl benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3S/c13-16(14,12-9-5-2-6-10-12)15-11-7-3-1-4-8-11/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGEXUOTXYSGBLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50195879
Record name Benzenesulfonic acid, phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50195879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl benzenesulfonate

CAS RN

4358-63-8
Record name Benzenesulfonic acid, phenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004358638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50195879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

All apparatus is rigorously dried and flushed with nitrogen before use. The reaction is performed in a 25 ml flask equipped with a magnetic stirring bar and a calcium chloride drying tube. The flask is charged with benzenesulfonyl chloride (11.60 g, 65.7 mmol), phenol (5.60 g, 59.6 mmol), and 4-dimethylaminopyridine (0.36 g, 2.98 mmol), and anhydrous pyridine (20 ml). The reaction mixture is stirred and heated at reflux, and the progress of the reaction is monitored by high performance liquid chromatography. At the conclusion of the reaction, the mixture is cooled and quenched with water (25 ml), extracted with ether (50 ml), and washed successively with 50 ml portions of water, 5% sodium hydroxide (2×), water, and brine. The organic phase is then dried over magnesium sulphate, filtered, and concentrated to yield 13.1 g (94%) of the crude product as a yellow oil. This product is further purified by distillation on a Kugelrohr apparatus under vacuum to give 11.3 g (81%) of the product as a colorless oil. The oxidative stability of the product is determined by pressure differential scanning calorimetry (PDSC). The results are reported below in Table 1.
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
0.36 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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